4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a pyrimidine ring, and a piperidine ring, making it a subject of study for its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It has been investigated for its potential biological activities, including anticancer properties.
Industry: It may be used in the synthesis of advanced materials and pharmaceuticals due to its versatile chemical structure.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The compound has been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific derivative and its structure.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A class of compounds known for their anticancer properties and kinase inhibition.
Imidazole-containing compounds: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine is unique due to its specific combination of a pyrazole, pyrimidine, and piperidine ring in its structure. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O/c1-13-7-14(2)27(25-13)17-8-18(24-12-23-17)28-11-15-3-5-26(6-4-15)19-21-9-16(20)10-22-19/h7-10,12,15H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXSVCMYEJWOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=N4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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